molecular formula C18H19NO5 B6593523 (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid CAS No. 59969-65-2

(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid

Cat. No.: B6593523
CAS No.: 59969-65-2
M. Wt: 329.3 g/mol
InChI Key: JXJYTERRLRAUSF-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • X-ray Crystallography : It has been utilized in X-ray crystallography to determine its stereochemistry, particularly in its role as a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).
  • Synthesis Techniques : Various methods for synthesizing this compound have been explored, such as using amino acid protocols, organometallic methods, and enzyme routes. These techniques are often favored for their low-cost, mild conditions, and simple procedures, making them viable for commercial applications (Huang Yibo, 2013).

Application in Drug Development

  • Peptide Bond Isosteres : This compound has been used in the preparation of peptide bond isosteres, which are crucial in the development of peptide-based drugs (Litera et al., 1998).
  • Antimycobacterial Activities : Its derivatives have shown potential in antimycobacterial activities, indicating its significance in the development of new treatments for tuberculosis (Moreth et al., 2014).

Chiral Studies

  • Optical Resolution : The compound has been a subject of study in optical resolution processes, which is a critical aspect of producing enantiomerically pure substances for various applications, including pharmaceuticals (Shiraiwa et al., 2003).

Miscellaneous Applications

  • Chiral Solvating Agents : It has been used in the preparation of novel chiral calix[4]arene derivatives, which serve as effective chiral solvating agents for determining the enantiomeric purity of carboxylic acids (Bozkurt, 2013).

Properties

IUPAC Name

(2S,3R)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJYTERRLRAUSF-CVEARBPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid
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(2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid

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